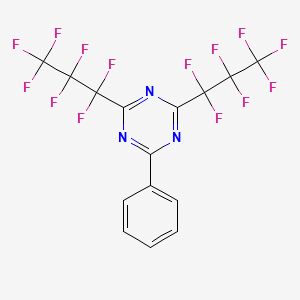
2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine is a fluorinated triazine derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of heptafluoropropyl groups and a phenyl ring attached to a triazine core, making it highly stable and resistant to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine typically involves the reaction of heptafluoropropyl-substituted precursors with triazine derivatives under controlled conditions. One common method includes the use of perfluoroalkylation reactions, where heptafluoropropyl groups are introduced to the triazine core through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale perfluoroalkylation processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorinated groups and prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the heptafluoropropyl groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, amines, or alcohols under appropriate conditions
Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential as a drug candidate due to its stability and unique chemical properties.
Industry: Utilized in the development of advanced materials, including coatings and polymers with enhanced properties
Wirkmechanismus
The mechanism of action of 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups contribute to its high affinity for certain proteins and enzymes, allowing it to modulate their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Bis(trifluoromethyl)-6-phenyl-1,3,5-triazine
- 2,4-Bis(pentafluoroethyl)-6-phenyl-1,3,5-triazine
- 2,4-Bis(nonafluorobutyl)-6-phenyl-1,3,5-triazine
Comparison: Compared to these similar compounds, 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine exhibits unique properties due to the presence of heptafluoropropyl groups. These groups enhance the compound’s stability, hydrophobicity, and resistance to degradation, making it particularly valuable for applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
74582-85-7 |
|---|---|
Molekularformel |
C15H5F14N3 |
Molekulargewicht |
493.20 g/mol |
IUPAC-Name |
2,4-bis(1,1,2,2,3,3,3-heptafluoropropyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C15H5F14N3/c16-10(17,12(20,21)14(24,25)26)8-30-7(6-4-2-1-3-5-6)31-9(32-8)11(18,19)13(22,23)15(27,28)29/h1-5H |
InChI-Schlüssel |
AYZFCHCAHSWBHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


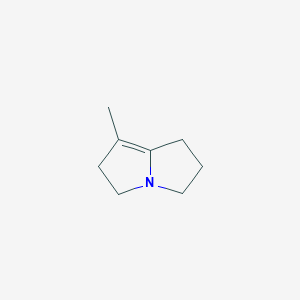

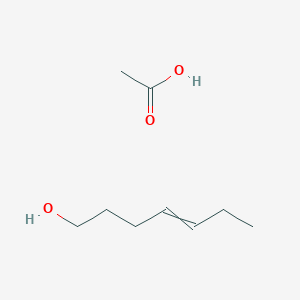
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)

![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
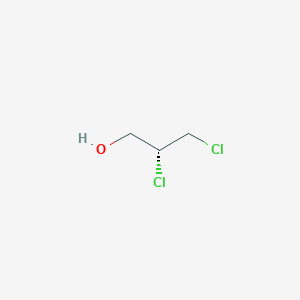
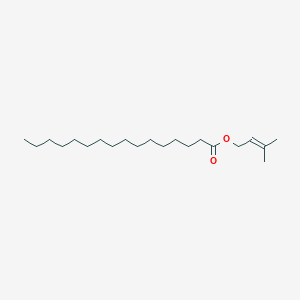
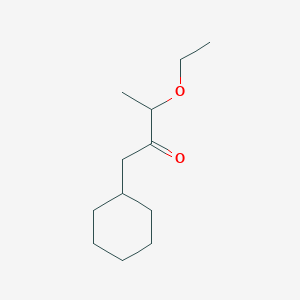
![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)


![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)
